molecular formula C41H78O B14226026 3-Methylidene-2,4-dioctadecylcyclobutan-1-one CAS No. 823181-78-8

3-Methylidene-2,4-dioctadecylcyclobutan-1-one

Cat. No.: B14226026
CAS No.: 823181-78-8
M. Wt: 587.1 g/mol
InChI Key: MFNUKBCTOJTMQF-UHFFFAOYSA-N
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Description

3-Methylidene-2,4-dioctadecylcyclobutan-1-one is an organic compound with a unique structure that includes a cyclobutanone ring substituted with long alkyl chains and a methylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidene-2,4-dioctadecylcyclobutan-1-one typically involves the reaction of cyclobutanone derivatives with long-chain alkyl halides under basic conditions. The methylidene group can be introduced through a Wittig reaction, where a phosphonium ylide reacts with the carbonyl group of the cyclobutanone .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Methylidene-2,4-dioctadecylcyclobutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The long alkyl chains can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Methylidene-2,4-dioctadecylcyclobutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methylidene-2,4-dioctadecylcyclobutan-1-one involves its interaction with biological membranes and proteins. The long alkyl chains allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. The methylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylidene-2,4-dioctadecylcyclobutan-1-one is unique due to its combination of a cyclobutanone ring with long alkyl chains and a methylidene group. This structure imparts distinct physical and chemical properties, making it valuable for various applications.

Properties

CAS No.

823181-78-8

Molecular Formula

C41H78O

Molecular Weight

587.1 g/mol

IUPAC Name

3-methylidene-2,4-dioctadecylcyclobutan-1-one

InChI

InChI=1S/C41H78O/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-39-38(3)40(41(39)42)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h39-40H,3-37H2,1-2H3

InChI Key

MFNUKBCTOJTMQF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1C(=C)C(C1=O)CCCCCCCCCCCCCCCCCC

Origin of Product

United States

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